molecular formula C18H23NO4 B019060 (3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid CAS No. 136465-85-5

(3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid

Cat. No. B019060
M. Wt: 317.4 g/mol
InChI Key: OJDLZOUHAPYVTA-XHSDSOJGSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to “(3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid” involves complex organic reactions that lead to the formation of chiral, cyclic structures. Notably, compounds with moderate activity as aspartyl protease inhibitors have been synthesized from similar starting materials, indicating the potential for generating biologically active derivatives through tailored synthetic strategies (Cunico et al., 2016).

Molecular Structure Analysis

Crystal structure analysis of related compounds reveals significant insights into the molecular conformation and intermolecular interactions, such as hydrogen bonding, that could influence the stability and reactivity of “(3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid.” These analyses are crucial for understanding the compound's behavior in different chemical environments and could inform its potential applications in medicinal chemistry (Cunico et al., 2016).

Chemical Reactions and Properties

The compound’s reactivity and interactions with other molecules, such as in Lewis acid-catalyzed reactions, highlight its versatility in organic synthesis. These properties are essential for the development of new synthetic methodologies and the construction of complex molecular architectures (Obika et al., 2007).

Scientific Research Applications

Chemical Synthesis and Derivative Formation

The compound (3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid and its derivatives find use in the synthesis of various biologically active compounds. For instance, derivatives of 3-benzyl-2-hydroxy-7,8-dihydro-6H-quinolin-5-ones have been synthesized from Baylis-Hillman adducts. These derivatives have shown a range of biological activities including non-steroidal anti-inflammatory, acetylcholinesterase inhibitory, and antimalarial activities (Gowrisankar et al., 2005).

Antagonistic Properties in Neurological Studies

Derivatives of decahydroisoquinoline-3-carboxylic acids have been prepared as excitatory amino acid (EAA) receptor antagonists. Specific derivatives have shown to be potent, selective, and systemically active antagonists at the NMDA and AMPA subclasses of ligand-gated ion channel (ionotropic) EAA receptors. These findings are crucial for the development of neurological therapeutics (Ornstein et al., 1996).

Crystallography and Molecular Structure Analysis

The absolute configurations of cis- and trans-decahydroquinazolines and 2-amino-octahydroquinazolines have been determined through the study of derivatives related to (3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid. These findings contribute to a deeper understanding of molecular structures and are vital in the field of crystallography (Armarego & Kobayashi, 1970).

Catalysis in Chemical Reactions

Poly[(3S)-1,2,3,4-tetrahydroisoquinoline-2,3-diylmethylene] and other derivatives have been utilized as asymmetric catalysts in chemical reactions, notably in the addition of arenethiols to 2-cyclohexen-1-one. This application is significant in the field of catalysis and stereoselective synthesis (Yamashita et al., 1983).

Photolabile Protecting Group in Photochemistry

Derivatives of (3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid have been explored as photolabile protecting groups for carboxylic acids. Such derivatives offer greater efficiency and potential applications in vivo due to their sensitivity to multiphoton-induced photolysis, which is critical in the field of photochemistry and biological messengers (Fedoryak & Dore, 2002).

properties

IUPAC Name

(3S,4aS,8aS)-2-phenylmethoxycarbonyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c20-17(21)16-10-14-8-4-5-9-15(14)11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-3,6-7,14-16H,4-5,8-12H2,(H,20,21)/t14-,15+,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDLZOUHAPYVTA-XHSDSOJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CN(C(CC2C1)C(=O)O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2CN([C@@H](C[C@@H]2C1)C(=O)O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595369
Record name (3S,4aS,8aS)-2-[(Benzyloxy)carbonyl]decahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4aS,8aS)-2-Carbobenzyloxy-decahydro-3-isoquinolinecarboxylic Acid

CAS RN

136465-85-5
Record name (3S,4aS,8aS)-2-[(Benzyloxy)carbonyl]decahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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